![molecular formula C18H22N4O B4706342 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide
Overview
Description
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a pyrazoloquinoline core, which is a fused heterocyclic system combining pyrazole and quinoline moieties. The presence of these heterocycles imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide typically involves the following steps:
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Formation of the Pyrazoloquinoline Core: : The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol. This reaction is carried out under reflux conditions, and the resulting product is then subjected to N-alkylation using sodium carbonate as a base .
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N-Alkylation: : The intermediate product obtained from the previous step is further reacted with an appropriate alkylating agent, such as ethyl iodide, to introduce the ethyl group at the nitrogen atom of the pyrazole ring .
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Amidation: : The final step involves the reaction of the N-alkylated pyrazoloquinoline with pentanoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Uniqueness
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-6-10-15(23)19-17-14-11-13-9-7-8-12(3)16(13)20-18(14)22(5-2)21-17/h7-9,11H,4-6,10H2,1-3H3,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPOSOCRMCLWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323374 | |
Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714291-28-8 | |
Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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